Cas no 33857-00-0 (3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine)

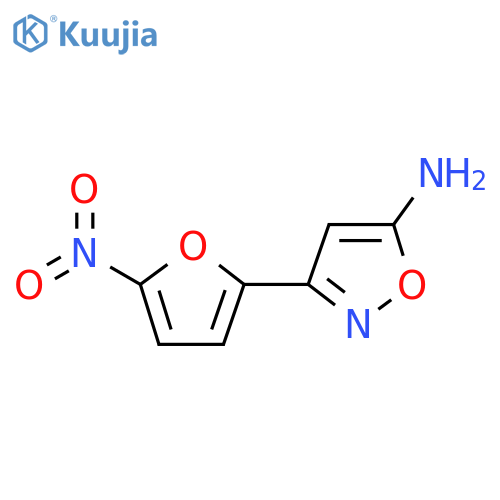

33857-00-0 structure

商品名:3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-Nitrofuran-2-yl)isoxazol-5-amine

- 5-Isoxazolamine, 3-(5-nitro-2-furanyl)-

- EN300-2000442

- 33857-00-0

- 3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine

- CS-0283742

- AKOS000260086

-

- インチ: 1S/C7H5N3O4/c8-6-3-4(9-14-6)5-1-2-7(13-5)10(11)12/h1-3H,8H2

- InChIKey: KEXJUSSKYHUSMY-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(C2=NOC(N)=C2)O1)(=O)=O

計算された属性

- せいみつぶんしりょう: 195.02800565g/mol

- どういたいしつりょう: 195.02800565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.528±0.06 g/cm3(Predicted)

- ふってん: 453.4±45.0 °C(Predicted)

- 酸性度係数(pKa): -2.22±0.10(Predicted)

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000442-0.05g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-2000442-5g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-2000442-2.5g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 2.5g |

$1089.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354412-50mg |

3-(5-Nitrofuran-2-yl)isoxazol-5-amine |

33857-00-0 | 98% | 50mg |

¥29937.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354412-250mg |

3-(5-Nitrofuran-2-yl)isoxazol-5-amine |

33857-00-0 | 98% | 250mg |

¥28080.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354412-1g |

3-(5-Nitrofuran-2-yl)isoxazol-5-amine |

33857-00-0 | 98% | 1g |

¥33087.00 | 2024-05-18 | |

| Enamine | EN300-2000442-0.25g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-2000442-1.0g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354412-100mg |

3-(5-Nitrofuran-2-yl)isoxazol-5-amine |

33857-00-0 | 98% | 100mg |

¥31348.00 | 2024-05-18 | |

| Enamine | EN300-2000442-0.1g |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine |

33857-00-0 | 0.1g |

$490.0 | 2023-09-16 |

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

33857-00-0 (3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量